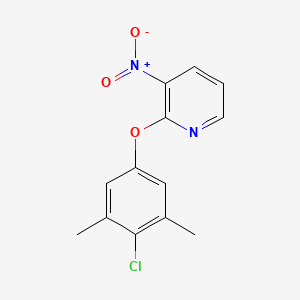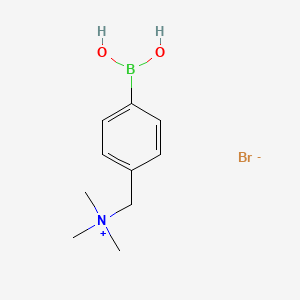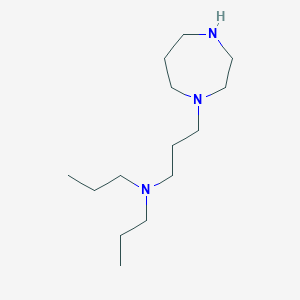
2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
Descripción general
Descripción
2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine is a nitrogen-containing heterocyclic compound that has been studied for its potential applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in
Aplicaciones Científicas De Investigación
Electronic and Molecular Device Applications
- Large On-Off Ratios and Negative Differential Resistance : A molecule with a similar structure showed significant electronic properties, such as negative differential resistance and high on-off peak-to-valley ratios, indicating its potential in molecular electronic devices (Chen et al., 1999).
Photophysics and Electrochemistry
- Synthesis and Photophysics of Phlorin Macrocycles : Research on phlorin macrocycles, which share structural features with 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine, revealed their unusual multielectron redox and photochemical properties, suggesting applications in photophysics and electrochemistry (Allen J. Pistner et al., 2013).
Molecular Diodes and Actuators
- Programmable Molecular Diode : A study on a molecular diode that shows charge-induced conformational switching highlights the potential of such molecules in nano-electronic devices and actuators (P. Derosa et al., 2003).
Analytical Chemistry
- Novel Ionophore for Potentiometric Sensors : The application of related compounds as ionophores in membrane sensors for barium ions showcases the potential of these chemicals in the development of selective and sensitive analytical tools (S. Hassan et al., 2003).
Anticancer Research
- Anticancer Agents : Related structural analogs have been investigated for their anticancer properties, suggesting the potential of these compounds in medicinal chemistry and oncology research (D. Capps et al., 1992).
Photogeneration of Hydrogen
- Hydrogen Production from Water : A complex containing a similar structural moiety was used in a study for the photogeneration of hydrogen from water, indicating its utility in renewable energy research (Pingwu Du et al., 2008).
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-6-10(7-9(2)12(8)14)19-13-11(16(17)18)4-3-5-15-13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDSWZUZOMWYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384239 | |
| Record name | 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine | |
CAS RN |
246862-63-5 | |
| Record name | 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1607860.png)
![1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone](/img/structure/B1607863.png)
![2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile](/img/structure/B1607864.png)


![4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B1607867.png)





